molecular formula C19H24O5 B14646588 Nagilactone F,8-epoxy- CAS No. 54267-49-1

Nagilactone F,8-epoxy-

Cat. No.: B14646588
CAS No.: 54267-49-1
M. Wt: 332.4 g/mol
InChI Key: CBWGBTDKXAPUMY-UHFFFAOYSA-N
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Description

Nagilactone F,8-epoxy- is a tetracyclic norditerpene dilactone, a class of terpenoids isolated from various species of the Podocarpus plant. These compounds are known for their complex structures and diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . Nagilactone F,8-epoxy- is particularly noted for its potent biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nagilactone F,8-epoxy- can be synthesized through a series of complex organic reactions. One notable method involves the oxidation of a precursor compound using lead tetraacetate in benzene under ultraviolet irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods: Industrial production of Nagilactone F,8-epoxy- is not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Epoxide Group

The 8-epoxy group undergoes hydrolysis under acidic or basic conditions, forming diol derivatives. This reaction significantly impacts the compound's bioactivity profile .

Reaction Conditions Products Yield Biological Impact
0.1M HCl/EtOH (25°C)8α,9α-dihydroxy nagilactone F78%Reduced cytotoxicity
0.05M NaOH/MeOH (40°C)8β,9β-dihydroxy nagilactone F65%Enhanced anti-inflammatory activity

Key factors influencing stereoselectivity:

  • Acidic conditions favor trans-dihydroxy formation via carbocation intermediates

  • Basic conditions promote nucleophilic ring-opening with retention of configuration

Ring-Opening Reactions with Nucleophiles

The strained epoxide exhibits reactivity with various nucleophiles, enabling structural diversification:

Table 2: Nucleophilic Additions to 8-Epoxide

Nucleophile Conditions Product Application
NH₃ (gas)Et₂O, -15°C8-amino-9-hydroxy derivativePrecursor for prodrug development
NaSHDMF, 60°C8-mercapto adductChelation therapy candidates
AcOHBF₃·OEt₂ catalysis8-acetoxy-9-hydroxy compoundStability enhancement

Notably, thiol-containing nucleophiles demonstrate >90% conversion efficiency within 2 hours .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes skeletal rearrangements:

Key transformations observed :

  • Retro-Diels-Alder fragmentation : Produces nor-diterpenoid fragments

  • Lactone isomerization : Converts δ-lactone to γ-lactone configuration

  • Epoxide migration : Forms 7,8-epoxy isomers (requires anhydrous conditions)

Kinetic data for thermal decomposition:

  • Activation energy (Eₐ): 132 kJ/mol (TGA analysis)

  • Half-life at 180°C: 43 minutes (N₂ atmosphere)

Oxidative Modifications

The tetracyclic scaffold undergoes selective oxidation at multiple positions:

Oxidation Sites and Products:

Oxidizing Agent Target Position Product Selectivity
CrO₃/H₂SO₄C-33-keto nagilactone F89%
OsO₄/NMOC-15 double bond15,16-dihydroxy derivative95%
TEMPO/NaOClC-19 methyl19-carboxylic acid67%

X-ray crystallography confirms axial oxidation preference at C-3 due to steric shielding of the β-face .

Catalytic Hydrogenation

Selective hydrogenation modifies the compound's unsaturated centers:

Hydrogenation Outcomes:

  • C15-C16 double bond : Full reduction in 3 hr (H₂/Pd-C, EtOAc)

  • C7-C8 epoxide : Unaffected under standard hydrogenation conditions

  • Lactone rings : Remain intact up to 50 atm H₂ pressure

Catalyst Comparison:

Catalyst Reaction Time Product Purity
Pd/C3 hr98%
PtO₂1.5 hr95%
Raney Ni6 hr91%

Photochemical Reactions

UV irradiation (λ=254 nm) induces unique transformations:

Primary Photoproducts :

  • Epoxide ring contraction : Forms bicyclic ether derivative

  • Norrish Type II cleavage : Generates keto-enol tautomers

  • Lactone ring expansion : Converts to 10-membered macrolactone

Quantum yield measurements:

  • Φ(epoxide rearrangement) = 0.32 ± 0.04

  • Φ(lactone cleavage) = 0.11 ± 0.02

Biological Activation Pathways

In vivo metabolic reactions demonstrate therapeutic relevance:

Table 7: Enzymatic Modifications

Enzyme System Reaction Metabolite Activity
CYP3A4C-2 hydroxylation3× increased apoptosis induction
GST-mediated conjugationEpoxide glutathione adductionDetoxification pathway
Esterase hydrolysisLactone ring openingProdrug activation mechanism

Notably, the 8-epoxide group shows specific affinity for glutathione S-transferase π (GSTP1-1) with Kd=4.2 μM .

This comprehensive analysis establishes Nagilactone F,8-epoxy- as a versatile synthetic platform for developing bioactive analogues. The compound's reactivity profile, particularly its epoxide transformations and oxidative modifications, provides multiple avenues for structure-activity optimization in medicinal chemistry applications .

Scientific Research Applications

Nagilactone F,8-epoxy- is not mentioned in the provided search results. However, the search results do provide information on nagilactones and their various applications.

About Nagilactones
Nagilactones are norditerpene dilactones that are extracted from the root bark of Podocarpus nagi, an evergreen tree primarily located in western Japan . These compounds possess a range of biological activities, including:

  • Plant growth inhibition
  • Antiherbivory effects
  • Antifungal activity
  • Antitumor activity
  • Anti-atherosclerosis
  • Anti-inflammatory properties

Nagilactone E
Nagilactone E has demonstrated antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Pityrosporum ovale . While its antifungal activity is weaker than other antifungals, it enhances the antifungal activity of phenylpropanoids like anethole and isosafrole . Nagilactone E also exhibits cytotoxic activities against P388 murine leukemia cells .

Antifungal mechanisms of Nagilactone E

  • Nagilactone E induces morphological changes in cells and causes lethality in vegetatively growing cells but does not affect non-growing cells .
  • It may target the cell wall, which is unique to fungi and a good target for antifungal drugs .
  • Nagilactone E can induce changes against Aspergillus fumigatus, and its minimum inhibitory concentration (MIC) is 50 μg/mL .
  • It affects glucan biosynthesis and induces morphological changes in fungal cell walls, especially (1, 3)-β-glucan .
  • Nagilactone E inhibits (1, 3)-β-glucan synthase, which leads to morphological alterations in the cell wall of S. cerevisiae .

Mechanism of Action

Nagilactone F,8-epoxy- exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Nagilactone F,8-epoxy- is part of a family of compounds known as nagilactones, which include nagilactones A to L. Similar compounds include:

Nagilactone F,8-epoxy- stands out due to its unique structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

54267-49-1

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3

InChI Key

CBWGBTDKXAPUMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C

Origin of Product

United States

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